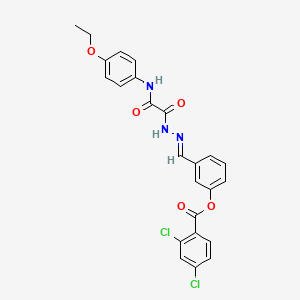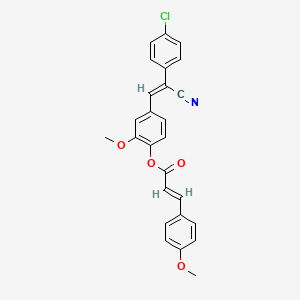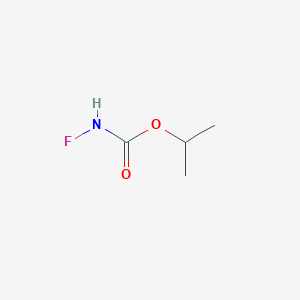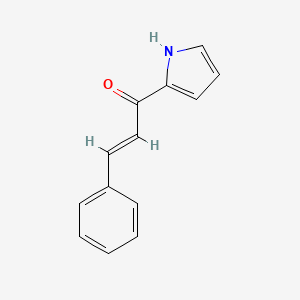![molecular formula C20H17N3O3S B12008281 (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606950-16-7](/img/structure/B12008281.png)
(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with dimethoxy and methylphenyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Preparation Methods
The synthesis of (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with 4-methylphenylthiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolotriazole core. The final step involves the formation of the benzylidene group through a Knoevenagel condensation reaction with an appropriate aldehyde.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis typically involves standard organic chemistry techniques such as reflux, distillation, and chromatography for purification.
Chemical Reactions Analysis
(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, where nucleophiles such as amines or thiols can replace the methoxy groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiazolotriazoles.
Scientific Research Applications
(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved in its action are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar compounds to (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazoles and benzylidene derivatives. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, compounds with different substituents on the benzylidene group may exhibit varying degrees of enzyme inhibition or receptor binding affinity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
References
- Oxidative esterification of ethylene glycol in methanol to methyl glycolate over Au/ZnO catalysts
- 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 - MilliporeSigma
- Innovative way to break chemical bonds broadens horizons for making molecules
- Chemical reaction in a liquid–liquid phase-separated multiple droplet
- HFIP Promoted Carbo-lactonisation as a New Route to Functionalised
- Beijing National Laboratory for Molecular Sciences
- International Research Center of Big Data for Sustainable Development Goals
- Large-scale characterization of drug mechanism of action
- Frontiers | A cheminformatics and network pharmacology approach
- New Mechanism of Action Kills Cancer Cells
- Disilane-bridged architectures: an emerging class of molecular materials
- Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents
Properties
CAS No. |
606950-16-7 |
|---|---|
Molecular Formula |
C20H17N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-12-7-9-13(10-8-12)18-21-20-23(22-18)19(24)16(27-20)11-14-5-4-6-15(25-2)17(14)26-3/h4-11H,1-3H3/b16-11+ |
InChI Key |
WSMXYOOMRODXGN-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)



![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)



